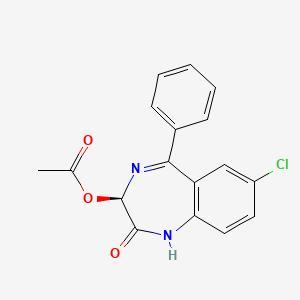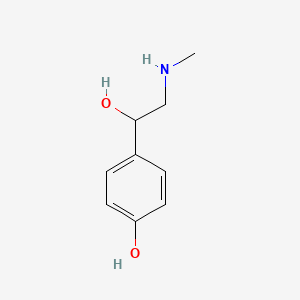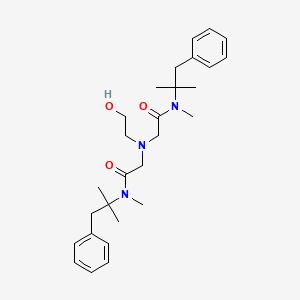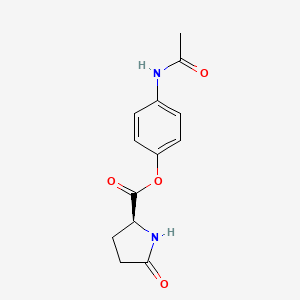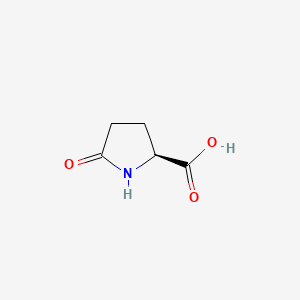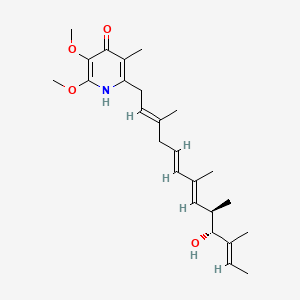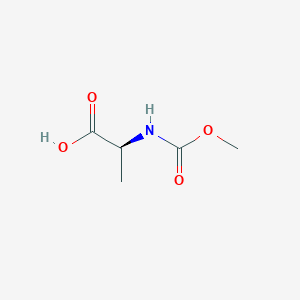
N-Carbomethoxy-L-Alanin
Übersicht
Beschreibung
N-carbomethoxy-L-alanine is a compound with the molecular formula C5H9NO4 . It is also known by other names such as (2S)-2-[(methoxycarbonyl)amino]propanoic acid and Moc-Ala-OH .
Synthesis Analysis
The synthesis of N-carbomethoxy-L-alanine has been achieved through a divergent total synthesis of four kopsane alkaloids . Key transformations in the synthesis process include an asymmetric Diels–Alder reaction to assemble the central bicyclo [2.2.2]octane moiety and the quaternary stereocenter at C20, a SmI2-mediated cascade reduction/aldol reaction to construct the five-membered ring and the quaternary stereocenter at C7, and a late-stage cascade reductive amination/cyclization to establish the highly strained caged ring system .Molecular Structure Analysis
The molecular structure of N-carbomethoxy-L-alanine is characterized by a central bicyclo [2.2.2]octane moiety and a quaternary stereocenter at C20 . The structure also includes a five-membered ring and a quaternary stereocenter at C7 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-carbomethoxy-L-alanine include an asymmetric Diels–Alder reaction, a SmI2-mediated cascade reduction/aldol reaction, and a late-stage cascade reductive amination/cyclization .Physical And Chemical Properties Analysis
N-carbomethoxy-L-alanine has a molecular weight of 147.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Synthese von Dendrimeren
N-Carbomethoxy-L-Alanin wurde bei der Synthese von Dendrimeren verwendet . Dendrimere sind wohldefinierte, kovalente Strukturen vom Typ Dendrimer-Cluster. In einer Studie wurde ein PAMAM [G5:G3-(TREN)]-N-(4-Carbomethoxy)pyrrolidon-terminiertes Tecto(Dendrimer) synthetisiert . Dieses Dendrimer zeigt eine nicht-traditionelle intrinsische Lumineszenz (NTIL; Anregung 376 nm; Emission 455 nm), die auf drei fluoreszierende Komponenten mit unterschiedlichen Fluoreszenzlebensdauern zurückgeführt wurde .
DNA-Bindung
Es wurde gezeigt, dass das oben erwähnte synthetisierte Dendrimer einen Polyplex mit doppelsträngiger DNA bildet . Dies deutet darauf hin, dass this compound in Anwendungen verwendet werden könnte, die eine DNA-Bindung erfordern, wie z. B. Gentherapie oder DNA-Sequenzierung.
Zellbildgebung
Das Dendrimer reichert sich auch in endosomalen Kompartimenten an, wie seine einzigartigen NTIL-Emissionseigenschaften zeigen . Dies deutet darauf hin, dass this compound in Anwendungen der Zellbildgebung verwendet werden könnte, insbesondere zur Visualisierung endosomaler Kompartimente.
Nicht-Toxizität in Zellen
Das Dendrimer ist für HeLa- und HMEC-1-Zellen bis zu einer Konzentration von 10 mg/mL nicht toxisch . Dies zeigt, dass this compound in biomedizinischen Anwendungen verwendet werden könnte, bei denen Nicht-Toxizität eine wesentliche Anforderung ist.
Nichtlineare optische (NLO) Anwendungen
This compound wurde beim Wachstum von l-Alanin-Kaliumchlorid-Einkristallen verwendet, die potenzielle Materialien für NLO-Geräteanwendungen sind . Es wurde festgestellt, dass diese Kristalle eine Umwandlungseffizienz haben, die doppelt so hoch ist wie die von Harnstoffkristallen .
Nichtlineare optische Suszeptibilität dritter Ordnung
Es wurde festgestellt, dass die l-Alanin-Kaliumchlorid-Kristalle einen positiven Brechungsindex haben, der in der Natur selbstfokussierend ist . Dies deutet darauf hin, dass this compound in Anwendungen verwendet werden könnte, die eine nichtlineare optische Suszeptibilität dritter Ordnung erfordern.
Zukünftige Richtungen
The divergent total synthesis of N-carbomethoxy-L-alanine opens up new possibilities for the synthesis of other complex molecules . This work could potentially be used for the industrial production of L-α-, L-β-, and L-γ-amino acids . The structural analysis provides new insights on enzyme–substrate interaction, which could shed light on engineering of CβAAs for high catalytic activity and broad substrate specificity .
Wirkmechanismus
Target of Action
N-carbomethoxy-L-alanine is a derivative of the amino acid alanine. It is known to interact with enzymes involved in the metabolism of alanine, such as alanine racemase . Alanine racemase plays an essential role in cell wall synthesis in bacteria by converting L-alanine to D-alanine, a key building block in the biosynthesis of peptidoglycan .
Mode of Action
It is known that alanine and its derivatives can inhibit the growth and in vitro proliferation of certain human pathogens in a concentration-dependent manner . This suggests that N-carbomethoxy-L-alanine may interact with its targets, such as alanine racemase, to disrupt normal cellular processes and inhibit growth.
Biochemical Pathways
N-carbomethoxy-L-alanine likely affects the biochemical pathways involving alanine. For instance, it may impact the conversion of L-alanine to D-alanine, a crucial step in the biosynthesis of peptidoglycan in bacteria . Additionally, it may influence the production of β-alanine from glucose in genetically modified organisms .
Pharmacokinetics
It is known that the pharmacokinetics of nanoparticles, which can include compounds like n-carbomethoxy-l-alanine, involve their absorption, distribution, metabolism, and excretion (adme)
Result of Action
Given its potential interaction with alanine racemase, it may disrupt the normal function of this enzyme and thereby inhibit the growth of certain bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-carbomethoxy-L-alanine. For instance, the presence of cyanobacteria, which can produce similar compounds, may affect the action of N-carbomethoxy-L-alanine . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
Eigenschaften
IUPAC Name |
(2S)-2-(methoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZODJINWJNPZ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59190-99-7 | |
| Record name | N-Carbomethoxy-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059190997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-CARBOMETHOXY-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIL4K149FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



